molecular formula C7H8BFO3 B591664 (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid CAS No. 1082066-52-1

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B591664
CAS No.: 1082066-52-1
M. Wt: 169.946
InChI Key: ZAGFMKDDCAZZOI-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their wide range of applications in medicinal chemistry, including anticancer, antibacterial, and antiviral activities .


Synthesis Analysis

Boronic acids can be synthesized using various methods . One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . Another method involves copper-mediated trifluoromethylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8BFO3 . It contains a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a fluorine atom and a hydroxymethyl group .


Chemical Reactions Analysis

Boronic acids are known for their reactivity and versatility in various chemical reactions . They can participate in Suzuki-Miyaura cross-coupling reactions and copper-catalyzed transformations . They can also undergo Mitsunobu, Suzuki, and amidation reactions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 169.95 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 60.7 Ų .

Scientific Research Applications

Sensing and Diagnostic Applications

BODIPY-Based Functional Materials : The boronic acid derivative plays a significant role in the development of BODIPY (Boron-Dipyrromethene) fluorophores for medical diagnostics and treatment. BODIPY fluorophores, modified with boronic acid derivatives, have shown promising applications in bioimaging and labeling of biomolecules such as proteins, hormones, and DNA. These modifications enhance therapeutic efficiency in cancer treatment and enable real-time imaging of drug carriers, owing to their high fluorescent intensity and low toxicity (Marfin et al., 2017).

Electrochemical Biosensors : Phenylboronic acid derivatives, including (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, are integral to the development of electrochemical biosensors. These sensors exploit the selective binding affinity of boronic acids to diols, enabling the detection of glucose, glycoproteins, and other biologically relevant molecules. Such sensors offer a promising alternative for monitoring blood glucose levels and other diagnostic applications (Anzai, 2016).

Therapeutic and Drug Delivery Applications

Functionalization of Drug Carriers : The functionalization of drug micro- and nanocarriers with boronic acid derivatives is a significant area of research. This approach aims to improve the therapeutic effect of drug carriers in cancer treatment by leveraging the unique properties of boronic acids. The integration of such compounds into drug carriers not only enhances therapeutic efficacy but also facilitates in vitro and in vivo imaging of the carriers, offering a dual function in therapeutic delivery and diagnostics (Marfin et al., 2017).

Future Directions

The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas of medicinal chemistry, including as anticancer, antibacterial, and antiviral agents . Therefore, further studies on boronic acids, including “(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid”, are warranted to explore their potential applications .

Mechanism of Action

Target of Action

The primary target of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

This compound participates in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic acids are generally stable and easy to handle , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that this compound could be used to synthesize a variety of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for example, is known for its exceptionally mild and functional group tolerant reaction conditions . Additionally, this compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , suggesting that it may be stable under a variety of environmental conditions.

Properties

IUPAC Name

[3-fluoro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGFMKDDCAZZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726921
Record name [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082066-52-1
Record name B-[3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082066-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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